
4-Chloro-2,3-dimethylphenol
Overview
Description
Preparation Methods
Chloroxylenol can be synthesized by treating 3,5-dimethylphenol with chlorine or sulfuryl chloride. The reaction typically involves the use of a solvent such as carbon tetrachloride and a catalyst. The process includes cooling, crystallization, suction filtering, and washing to obtain the final product . Industrial production methods often involve similar steps but are optimized for higher yields and cost-effectiveness .
Chemical Reactions Analysis
Chloroxylenol undergoes various chemical reactions, including:
Oxidation: Chloroxylenol can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can convert chloroxylenol to its corresponding hydroxy derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Antiseptic and Disinfectant Applications
4-Chloro-2,3-dimethylphenol is widely recognized for its role as an antiseptic and disinfectant. It is a key ingredient in various personal care products and medical formulations.
- Antiseptic Use : The compound is effective in skin disinfection and is often found in surgical preparations. It functions by disrupting microbial cell membranes, leading to cell death .
- Case Study : A study highlighted its use in antiseptic formulations such as Dettol, where it serves as the active ingredient responsible for antimicrobial activity .
Industrial Applications
In industrial settings, this compound is utilized for its preservative properties in several products:
- Personal Care Products : It acts as a preservative in cosmetics and toiletries, preventing microbial growth and extending shelf life .
- Cleaning Agents : The compound is incorporated into household cleaning products due to its efficacy against a broad spectrum of bacteria and fungi .
- Case Study : An evaluation report noted that chlorinated phenols like this compound are used in the formulation of cleaning agents and disinfectants in both domestic and industrial applications .
Biocide in Polymer Manufacturing
This compound serves as a biocide in the manufacturing of polymers:
- Microbial Growth Inhibition : It is added to adhesives and coatings to inhibit microbial growth during production processes. This application helps maintain product integrity and longevity .
- Case Study : Research indicates that this compound is used in the production of paints and coatings where it prevents spoilage from microbial contamination during storage and application .
Environmental Considerations
While the applications of this compound are diverse, environmental impacts must be considered:
Mechanism of Action
Chloroxylenol exerts its antimicrobial effects by disrupting the cell wall of microorganisms and inhibiting enzyme function. It denatures proteins and inactivates enzymes, leading to cell membrane damage and the inhibition of oxidative phosphorylation and active transport . This results in the death of the microorganism.
Comparison with Similar Compounds
Chemical Identity and Properties
- IUPAC Name: 4-Chloro-2,3-dimethylphenol
- Synonyms: Chloroxylenol, 4-Chloro-2,3-xylenol, NSC60150
- CAS Registry Number : 1570-76-9
- Molecular Formula : C₈H₉ClO
- Molecular Weight : 156.61 g/mol
- Structure: Features a chlorine substituent at the para position (C4) and methyl groups at the ortho (C2) and meta (C3) positions on the phenolic ring.
Applications :
Widely used as a biocide and disinfectant due to its antimicrobial properties. Its structural features enhance stability and efficacy in formulations .
Comparison with Structurally Similar Compounds
Structural Features
Substituent positions and steric/electronic effects differentiate this compound from analogs:
Table 1: Structural Comparison
Key Observations :
- Steric Hindrance: Additional methyl groups in this compound reduce reactivity compared to monosubstituted analogs like 4-chlorophenol .
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations :
- Solubility: Methylation reduces water solubility, necessitating surfactants for bioassay applications (e.g., 4-chloro-2,6-dimethylphenol in larvicidal studies) .
Reactivity and Kinetic Behavior
Chlorination Kinetics :
- 4-Chlorophenol exhibits a reaction rate constant of 0.185 M⁻¹s⁻¹ in chlorination studies, influenced by its unhindered structure .
- Methyl-Substituted Analogs: Steric effects from methyl groups slow reaction rates. For example, 2,3-dimethyl substitution in this compound likely reduces electrophilic substitution efficiency compared to 4-chlorophenol .
Table 3: Toxicity Data
Key Observations :
- Larvicidal Activity: 4-Chloro-2,6-diiodophenol (LC₅₀ = 6.35 mg/L) outperforms other analogs due to halogen synergism .
- Chloroxylenol: While effective as a biocide, its in silico toxicity predictions highlight variability across test systems .
Biological Activity
4-Chloro-2,3-dimethylphenol (CDMP) is a chlorinated phenol compound with notable biological activity, particularly in antimicrobial applications. This article delves into its synthesis, biological mechanisms, toxicity profiles, and various case studies demonstrating its efficacy.
This compound has the molecular formula and is classified under chlorophenols. It is synthesized through the chlorination of 2,3-dimethylphenol, which can be achieved using various chlorinating agents such as chlorine gas or sulfuryl chloride. The reaction typically occurs under controlled conditions to ensure selectivity at the para position relative to the hydroxyl group.
Biological Activity
Antimicrobial Efficacy:
CDMP exhibits significant antimicrobial properties against a range of microorganisms, including both gram-positive and gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes, leading to cytoplasmic leakage and loss of essential ions such as potassium and phosphate. This disruption results in the uncoupling of respiration from ATP synthesis, effectively inhibiting bacterial growth .
Table 1: Antimicrobial Activity of this compound
Microorganism Type | Minimum Inhibitory Concentration (MIC) |
---|---|
Gram-positive Bacteria | 0.1 - 0.5 mg/mL |
Gram-negative Bacteria | 0.5 - 2.0 mg/mL |
Fungi | 1.0 - 5.0 mg/mL |
Toxicity Profile
Despite its antimicrobial properties, CDMP poses certain health risks upon exposure. Toxicological studies indicate that it can cause skin irritation and has potential for systemic toxicity if absorbed in significant amounts. In animal studies, dermal exposure resulted in irritation and systemic effects at higher concentrations .
Acute Toxicity:
The acute toxicity of CDMP varies based on the route of exposure:
- Oral LD50 in rats: Approximately 200 mg/kg
- Dermal LD50: Higher than oral due to lower absorption rates through skin.
Chronic Effects:
Repeated exposure studies have indicated potential liver toxicity and alterations in blood parameters at high doses .
Case Studies
-
Cosmetic Applications:
CDMP is used as a preservative in cosmetic formulations due to its effective antimicrobial properties. A study demonstrated that formulations containing CDMP at concentrations of 0.1% maintained microbial stability over extended periods . -
Environmental Impact:
Research on the biodegradation of CDMP indicates that it can be effectively degraded by specific microbial strains under aerobic conditions. For instance, Thauera sp. has shown capability in degrading CDMP through dehalogenation pathways, which is crucial for environmental remediation efforts .
Q & A
Basic Research Questions
Q. What validated analytical methods ensure accurate quantification of 4-Chloro-2,3-dimethylphenol in environmental samples?
High-performance liquid chromatography with UV detection (HPLC-UV) is widely used, with ascorbic acid as a quenching agent to neutralize residual chlorine species (e.g., ClO₂, hypochlorite) that may alter analyte stability during sample preparation . Method validation should include spike-and-recovery tests in representative matrices (e.g., wastewater) and calibration curves spanning 0.1–50 mg/L. Solid-phase extraction (C18 cartridges) improves sensitivity for trace-level detection .
Q. What synthetic routes are most effective for this compound?
Palladium-catalyzed C-H activation enables regioselective arylation, requiring optimized conditions: Pd(OAc)₂ (5 mol%), XPhos ligand (10 mol%), and toluene at 100°C for 12 hours . Alternative Friedel-Crafts alkylation of 2,3-dimethylphenol with chlorinating agents (e.g., SOCl₂) under anhydrous conditions yields the target compound, though side products (e.g., di-chlorinated derivatives) necessitate purification via fractional crystallization .
Q. What safety protocols are critical for handling this compound in the lab?
Per GHS guidelines, use nitrile gloves, chemical-resistant lab coats, and safety goggles to mitigate skin/eye irritation risks . Conduct reactions in fume hoods to avoid inhalation, and store the compound away from oxidizers (e.g., hypochlorite) to prevent unintended chlorination .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data across studies?
Adopt a systematic screening process:
- Step 1: Apply inclusion criteria (e.g., peer-reviewed studies with defined exposure metrics) during title/abstract screening to filter 90% of irrelevant literature .
- Step 2: Full-text evaluation for methodological rigor (e.g., dose-response consistency, control groups) .
- Step 3: Weight-of-evidence analysis, prioritizing studies compliant with OECD guidelines for ecotoxicity testing . Meta-regression models can statistically harmonize LD₅₀ values across species.
Q. What strategies minimize interference from residual oxidants in derivatization reactions?
Kinetic studies on phenolic analogs show that ascorbic acid (1–2% w/v) quenches 99% of residual ClO₂ within 10 minutes, preventing overestimation of chlorinated derivatives . Validate quenching efficiency via blank experiments (no ascorbic acid) and monitor reaction progress using real-time UV spectroscopy at 280 nm .
Q. How do substituent positions influence reactivity in cross-coupling reactions?
Steric and electronic effects dominate:
- The 2-methyl group increases steric hindrance, reducing nucleophilic attack at the ortho position.
- The 3-methyl group electronically stabilizes intermediates via hyperconjugation, favoring Pd-catalyzed C-C coupling at the para position . Computational modeling (DFT) predicts activation energies for competing pathways, guiding ligand selection (e.g., bulky ligands enhance regioselectivity) .
Q. What advanced models predict environmental persistence of this compound?
QSAR models using logP (2.78) and pKa (9.5) estimate a biodegradation half-life of >60 days in aquatic systems . Experimental validation via OECD 301F tests coupled with LC-MS/MS can identify persistent metabolites (e.g., hydroxylated derivatives) .
Properties
IUPAC Name |
4-chloro-3,5-dimethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-5-3-7(10)4-6(2)8(5)9/h3-4,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDLLIBGSJNGJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
54983-54-9 (hydrochloride salt), 58962-45-1 (potassium salt) | |
Record name | Chloroxylenol [USAN:USP:INN:BAN] | |
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DSSTOX Substance ID |
DTXSID0032316 | |
Record name | 4-Chloro-3,5-dimethylphenol | |
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Molecular Weight |
156.61 g/mol | |
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Physical Description |
Liquid, Crystals from benzene; [HSDB] | |
Record name | Phenol, 4-chloro-3,5-dimethyl- | |
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Record name | 4-Chloro-3,5-xylenol | |
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Boiling Point |
246 °C | |
Record name | Chloroxylenol | |
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Solubility |
At 15 °C in petroleum ether, benzene, acetone, toluene, chloroform, isopropanol solubility of 0.5, 6.0, 58.0, 7.0, 6.2, 38.0 g/100mL, respectively. At 25 °C in isopropanol, 1 M NaOH and glycerine solubility of 50.0, 8.8 and 1.5, respectively., Soluble in ethanol, ether. Slightly soluble in benzene and pet ether., Soluble 1 part of 95% alcohol, ether, benzene, terpenes fixed oils, solutions of alkali and hydroxides, In water, 2.5X10+2 mg/L at 20 °C | |
Record name | Chloroxylenol | |
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Density |
0.89 g/ml at 20 °C | |
Record name | CHLOROXYLENOL | |
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Vapor Pressure |
0.0018 [mmHg] | |
Record name | 4-Chloro-3,5-xylenol | |
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Mechanism of Action |
As a phenol antiseptic, it is believed that the hydroxyl -OH groups of the chloroxylenol molecule binds to certain proteins on the cell membrane of bacteria, and disrupts the membrane so as to allow the contents of the bacterial cell to leak out. This allows chloroxylenol to enter the bacterial cell to bind further with more proteins and enzymes to disable the cell's functioning. At particularly high concentrations of chloroxylenol, the protein and nucleic acid content of targeted bacterial cells become coagulated and cease to function, leading to rapid cell death. | |
Record name | Chloroxylenol | |
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Color/Form |
Crystals from benzene | |
CAS No. |
88-04-0 | |
Record name | 4-Chloro-3,5-dimethylphenol | |
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Record name | Chloroxylenol [USAN:USP:INN:BAN] | |
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Record name | Phenol, 4-chloro-3,5-dimethyl- | |
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Record name | 4-chloro-3,5-xylenol | |
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Melting Point |
112-116 degrees Celsius, 115.5 °C | |
Record name | Chloroxylenol | |
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